3-Phenyl-3-heptanol

Enantioselective Synthesis Chiral Auxiliary Tertiary Alcohols

3-Phenyl-3-heptanol (CAS 4436-93-5) is a tertiary benzylic alcohol with the molecular formula C13H20O. It is recognized primarily for its applications in the flavor and fragrance industry, serving as a flavoring agent and fragrance component.

Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
Cat. No. B8410546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-3-heptanol
Molecular FormulaC13H20O
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCCCCC(CC)(C1=CC=CC=C1)O
InChIInChI=1S/C13H20O/c1-3-5-11-13(14,4-2)12-9-7-6-8-10-12/h6-10,14H,3-5,11H2,1-2H3
InChIKeyDOEISVYWMMTHCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-3-heptanol: Baseline Identity and Procurement-Ready Specifications for a Tertiary Benzylic Alcohol


3-Phenyl-3-heptanol (CAS 4436-93-5) is a tertiary benzylic alcohol with the molecular formula C13H20O. It is recognized primarily for its applications in the flavor and fragrance industry, serving as a flavoring agent and fragrance component . As a chiral molecule, its enantioselective synthesis has been a subject of academic research, positioning it alongside structurally similar tertiary alcohols like 2-phenylhexan-2-ol and 4-phenyloctan-4-ol as targets for chiral auxiliary methods [1]. It is commercially available as an analytical standard for research and quality control purposes .

Why 3-Phenyl-3-heptanol Cannot Be Readily Substituted with Other Phenyl Alkanols


Generic substitution of 3-phenyl-3-heptanol with its closest analogs, such as 2-phenylhexan-2-ol or 4-phenyloctan-4-ol, is scientifically unsound due to the critical interplay between alkyl chain length, phenyl group position, and the resulting tertiary alcohol's physicochemical and organoleptic properties. These structural variations directly influence key selection parameters, including odor detection thresholds, enantiomeric excess achievable in synthesis, and chromatographic retention behavior, as evidenced by their distinct treatment as individual targets in enantioselective synthesis studies [1]. The specific combination of an ethyl and butyl group on the carbinol carbon creates a unique steric and electronic environment that is not replicated by other chain lengths, directly impacting its function in fragrance formulations.

Quantitative and Direct Evidence for the Differentiation of 3-Phenyl-3-heptanol


Enantioselective Synthesis: A Direct Head-to-Head Comparison with Nearest Homologs

A landmark study by Ranu et al. (1991) directly compared the synthesis of three chiral tertiary alcohols: 2-phenylhexan-2-ol (C12), 3-phenylheptan-3-ol (C13), and 4-phenyloctan-4-ol (C14) using a novel 1-menthyl ester chiral auxiliary [1]. While the study demonstrated the successful application of the method to all three compounds, a critical differentiation emerges from steric considerations. The method's efficiency is sensitive to the substrate's steric bulk. 2-Phenylhexan-2-ol features a methyl and butyl group, whereas 3-phenylheptan-3-ol has an ethyl and butyl group, making it a more challenging substrate than the methyl analogue. Specific quantitative data (yields, % ee) for each compound from this study are not available in the accessible abstract, representing a limit in publicly verifiable high-strength differential evidence.

Enantioselective Synthesis Chiral Auxiliary Tertiary Alcohols

Spectroscopic Fingerprint Differentiation from Structural Analogs

The unambiguous identification and differentiation of 3-phenyl-3-heptanol from its structural analogs are provided by its unique spectroscopic signature. Spectral databases have catalogued distinct 1H NMR, FTIR, and Mass Spectrometry (GC) data for this exact structure, confirmed by its unique InChI Key (InChI=1S/C13H20O/c1-3-5-11-13(14,4-2)12-9-7-6-8-10-12/h6-10,14H,3-5,11H2,1-2H3) [1]. These spectra provide a definitive, quantifiable (via peak positions and intensities) method to verify the compound's identity against all other isomers and homologs, a crucial step for analytical standards procurement and quality assurance, where misidentification can invalidate entire studies.

Spectroscopy Quality Control Structural Identification

Commercial Availability and Purity Specifications as an Analytical Standard

A key differentiator for procurement is the availability of 3-phenyl-3-heptanol as a certified analytical standard. Suppliers offer this compound with documented purity suitable for high-performance liquid chromatography (HPLC) and gas chromatography (GC), packaged in sealed ampules to ensure stability . This contrasts with many structural analogs which may only be available in technical grade or lower purity, requiring additional in-house purification and validation. The existence of a pre-qualified analytical standard significantly streamlines method development and quality control in regulated industries.

Analytical Standard Purity Specification Procurement

Verified Application Scenarios for 3-Phenyl-3-heptanol Based on Differential Evidence


Chiral Fragrance Ingredient Research and Development

Researchers developing enantiomerically pure fragrance ingredients can utilize 3-phenyl-3-heptanol as a specific chiral substrate to study the structure-odor relationship of tertiary benzylic alcohols. Its unique ethyl-butyl substitution pattern, as differentiated from methyl-butyl analogs [1], provides a new dimension in exploring odorant-receptor interactions where subtle steric changes lead to significant olfactory effects.

Analytical Standard for Quality Control in Flavor and Fragrance Production

Quality control laboratories in the flavor and fragrance industry can directly procure 3-phenyl-3-heptanol as an analytical standard for HPLC and GC method calibration [1]. Its verified spectral fingerprint allows for the accurate quantification and identity confirmation of this compound in complex mixtures, ensuring batch-to-batch consistency for products where this specific alcohol is a formulation component.

Synthetic Methodology Development for Sterically Demanding Tertiary Alcohols

Organic chemists can use 3-phenyl-3-heptanol as a model substrate to test the scope and limitations of new enantioselective catalytic methods [1]. Its intermediate steric bulk between 2-phenylhexan-2-ol and 4-phenyloctan-4-ol makes it a valuable benchmark for demonstrating a new method's ability to handle nuanced increases in substrate steric hindrance.

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